5-(2-bromophenoxy)-N,N-diethylpentan-1-amine
Description
5-(2-bromophenoxy)-N,N-diethylpentan-1-amine is an organic compound that features a bromophenoxy group attached to a pentan-1-amine backbone
Properties
IUPAC Name |
5-(2-bromophenoxy)-N,N-diethylpentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO/c1-3-17(4-2)12-8-5-9-13-18-15-11-7-6-10-14(15)16/h6-7,10-11H,3-5,8-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKNIECZGDVLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-bromophenoxy)-N,N-diethylpentan-1-amine typically involves a multi-step process. One common method starts with the reaction of 2-bromophenol with an appropriate alkylating agent to form 2-bromophenoxyalkane. This intermediate is then subjected to a nucleophilic substitution reaction with N,N-diethylpentan-1-amine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .
Chemical Reactions Analysis
5-(2-bromophenoxy)-N,N-diethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
5-(2-bromophenoxy)-N,N-diethylpentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-bromophenoxy)-N,N-diethylpentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can facilitate binding to these targets, while the amine group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar compounds to 5-(2-bromophenoxy)-N,N-diethylpentan-1-amine include:
2-bromophenoxy-N,N-diethylpropan-1-amine: This compound has a shorter alkyl chain, which may affect its binding affinity and reactivity.
5-(2-chlorophenoxy)-N,N-diethylpentan-1-amine: The chlorine atom can alter the electronic properties and reactivity compared to the bromine atom.
5-(2-bromophenoxy)-N,N-dimethylpentan-1-amine: The presence of methyl groups instead of ethyl groups can influence the steric and electronic characteristics.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and binding affinity, which make it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
